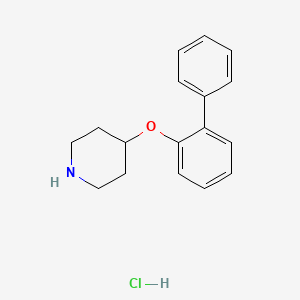![molecular formula C14H17N3O3S B4679914 butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4679914.png)
butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
Descripción general
Descripción
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as PBTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. PBTC is a white crystalline powder that is soluble in water and has a molecular formula of C12H16N2O4S.
Mecanismo De Acción
The exact mechanism of action of butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, studies have shown that this compound can inhibit the formation of scale and corrosion by adsorbing onto metal surfaces and forming a protective barrier. This compound has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that this compound can accumulate in the liver and kidneys, which may have adverse effects on these organs over time. This compound has also been shown to have potential endocrine-disrupting effects, although further research is needed to fully understand the implications of this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and is stable under a wide range of conditions. However, this compound has some limitations, including its potential endocrine-disrupting effects and the fact that it can accumulate in the liver and kidneys over time.
Direcciones Futuras
There are several future directions for research on butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the potential endocrine-disrupting effects of this compound and to develop strategies to mitigate these effects.
Aplicaciones Científicas De Investigación
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as a corrosion inhibitor in various industries, including oil and gas, water treatment, and metal processing. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been shown to have antimicrobial properties and has been used as a preservative in food and cosmetic products.
Propiedades
IUPAC Name |
butyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-9-19-14(18)15-13-17-16-12(21-13)10-20-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHASNVEEUJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4679842.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4679861.png)

![2-chloro-N-[3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4679879.png)
![6-bromo-2-[(phenylsulfonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4679885.png)
![methyl 3-{[(3-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4679890.png)
![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4679896.png)
![methyl 2,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4679920.png)
![dimethyl 3,3'-(1,2-ethanediyl)bis(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate)](/img/structure/B4679924.png)
![2-bromo-N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4679928.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B4679929.png)